Cas no 2137547-00-1 (4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride)

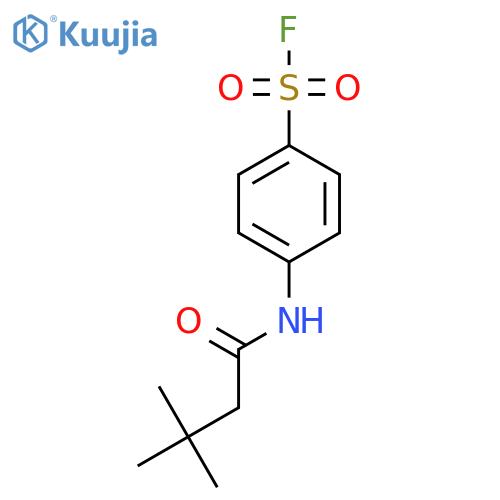

2137547-00-1 structure

商品名:4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- EN300-727608

- 4-(3,3-dimethylbutanamido)benzene-1-sulfonyl fluoride

- 2137547-00-1

- 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride

-

- インチ: 1S/C12H16FNO3S/c1-12(2,3)8-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)

- InChIKey: UHOMWDHUXSDVPL-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)NC(CC(C)(C)C)=O)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 273.08349271g/mol

- どういたいしつりょう: 273.08349271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-727608-1.0g |

4-(3,3-dimethylbutanamido)benzene-1-sulfonyl fluoride |

2137547-00-1 | 1g |

$0.0 | 2023-06-06 |

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

2137547-00-1 (4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量